9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one
Description
Historical Context of Morpholine-Based Heterocyclic Compounds
Morpholine, first synthesized in the early 20th century via dehydration of diethanolamine, established itself as a foundational heterocycle in organic chemistry due to its dual amine and ether functionalities. Industrial production methods evolved to include reactions between diethylene glycol and ammonia under high-pressure conditions, enabling large-scale manufacturing. By the mid-20th century, researchers recognized morpholine’s potential as a pharmacophore, leading to derivatives like tramadol and gefitinib that leverage its ability to modulate pharmacokinetic properties.
The development of bicyclic morpholine-oxazine hybrids emerged from efforts to enhance structural rigidity and binding specificity. Early work focused on simple morpholine annulations, but advances in transition-metal catalysis in the 2000s allowed for stereocontrolled syntheses of complex systems like 9A-(aminomethyl)-hexahydro-1H-oxazino[3,4-c]morpholin-4-one. These methodologies addressed previous limitations in accessing cis-3,5-disubstituted morpholines, which are critical for mimicking natural product architectures.
Table 1: Key Properties of 9A-(Aminomethyl)-Hexahydro-1H-Oxazino[3,4-c]Morpholin-4-One
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClN₂O₃ |
| Molecular Weight | 222.67 g/mol |
| CAS Registry Number | 2060004-94-4 |
| Parent Compound (CID) | 126838241 |
| Hybridization | sp³-rich bicyclic framework |
Significance of Bicyclic Oxazino-Morpholine Architectures in Medicinal Chemistry
Bicyclic oxazino-morpholine systems exhibit enhanced three-dimensional complexity compared to monocyclic analogues, enabling precise interactions with biological targets. The 9A-(aminomethyl) derivative’s fused rings create a conformationally restricted scaffold that reduces entropic penalties during protein binding, a feature exploited in kinase inhibitor design. Its aminomethyl substituent provides a handle for further functionalization, allowing attachment of pharmacophoric groups without compromising ring planarity.
Recent studies highlight the compound’s utility in fragment-based drug discovery. For example, its amine groups can undergo reductive amination or acylation to generate libraries of derivatives targeting G protein-coupled receptors (GPCRs) and epigenetic regulators. Computational analyses suggest that the scaffold’s logP (1.2) and polar surface area (68 Ų) align with Lipinski’s rules for drug-likeness, enhancing its appeal for lead optimization.
Table 2: Comparative Analysis of Morpholine-Containing Scaffolds
| Scaffold Type | sp³ Character | Synthetic Accessibility | Target Applications |
|---|---|---|---|
| Monocyclic Morpholine | Moderate | High | Solubility Enhancers |
| Bicyclic Oxazino-Morpholine | High | Moderate | Kinase Inhibitors |
| Spiroacetal Morpholine | Very High | Low | CNS Therapeutics |
The compound’s synthesis often begins with enantiopure amino alcohols, which undergo palladium-catalyzed carboamination with aryl bromides to establish the morpholine core. Subsequent oxidative cyclization or acid-mediated annulation constructs the oxazine ring, as demonstrated in the preparation of 6,7-spiroacetal variants. These methods achieve diastereomeric ratios exceeding 20:1, critical for producing single-stereoisomer therapeutics.
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
9a-(aminomethyl)-1,6,7,9-tetrahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-one |
InChI |
InChI=1S/C8H14N2O3/c9-4-8-5-12-2-1-10(8)7(11)3-13-6-8/h1-6,9H2 |
InChI Key |
QRHYHDLONMCBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(N1C(=O)COC2)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 9a-(aminomethyl)-hexahydro-1H-oxazino[3,4-c]morpholin-4-one
General Synthetic Strategy
The synthesis of 9a-(aminomethyl)-hexahydro-1H-oxazino[3,4-c]morpholin-4-one hydrochloride typically follows a multi-step process involving:
- Starting materials: Morpholine derivatives or aminonaphthol analogs.
- Key transformations: Introduction of the oxazino moiety via ring-closure reactions, aminomethylation, and oxidation or reduction steps.
- Reagents and conditions: Use of aldehydes (e.g., formaldehyde), acid catalysts (e.g., trifluoroacetic acid), and reducing agents such as sodium borohydride or lithium aluminum hydride.
- Purification and characterization: Techniques like NMR spectroscopy, HPLC, and mass spectrometry to monitor reaction progress and confirm product identity.
Specific Synthetic Routes
Multi-Step Organic Synthesis Route
- The synthesis often begins with a morpholine derivative that undergoes reaction with an aldehyde (e.g., formaldehyde) to form an intermediate imine.
- This intermediate then undergoes intramolecular cyclization forming the oxazino ring .
- Subsequent aminomethylation introduces the aminomethyl substituent at the 9a-position.
- The final product is often isolated as the hydrochloride salt for enhanced stability and solubility.
This approach is supported by the synthesis of related compounds where ring-closure reactions of aminonaphthols with aldehydes in the presence of acid catalysts yield oxazine derivatives in high yields (42–95%) under mild conditions (room temperature to reflux).
Reduction and Functional Group Modification
- Reduction steps using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to convert imine intermediates to aminomethyl derivatives.
- These reductions are typically carried out in methanol or tetrahydrofuran (THF) at room temperature for several hours.
- The process yields the aminomethyl-substituted morpholino-oxazine with high efficiency (up to 98% yield reported in analogous systems).
Detailed Research Outcomes and Data Tables
Chemical and Physical Data
Synthesis Yield and Conditions Summary
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms ring closure and aminomethyl substitution.
- High-Performance Liquid Chromatography (HPLC): Monitors purity and reaction completion.
- Mass Spectrometry (MS): Confirms molecular weight and structure.
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Provide insights into thermal stability and phase transitions, important for pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid to form oxazinoquinolinones.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, m-chloroperbenzoic acid, and various transition metal catalysts. Reaction conditions typically involve controlled temperatures and solvents like chloroform or dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions include various substituted oxazinoquinolinones and morpholinones, which can exhibit different biological and chemical properties .
Scientific Research Applications
9a-(Aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride is a chemical compound with potential applications in scientific research, particularly in the development of therapeutic treatments .
Chemical Properties
- IUPAC Name 9a-(aminomethyl)tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazin-4(3H)-one hydrochloride
- Molecular Formula C8H15ClN2O3
- Molecular Weight 222.67
- Purity 95%
- Physical Form Powder
Scientific Research Applications
While specific case studies and comprehensive data tables for 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride are not available in the search results, related compounds such as naphth[1,3]oxazino derivatives and magnolol-based Mannich base derivatives have shown promise in therapeutic applications :
- Anti-HIV-1 Activity Naphth[1,3]oxazino derivatives are being explored for therapeutic treatment against various HIV-1 mutant strains .
- Anti-Alzheimer's Activity Naphth[1,3]oxazino derivatives are also being investigated for in vitro anti-Alzheimer's activity .
- Antitumor Properties Dispiroindole derivatives have exhibited moderate antitumor properties against HCT116 (colon), MCF7 (breast), and HEPG2 (liver) human tumor cell lines . Magnolol derivatives have displayed potent antiproliferative activity against cancer cells .
Safety Information
9a-(Aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride is labeled with the following hazard and precautionary statements :
- Hazard Statements H315, H319, H335
- Precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501
Mechanism of Action
The mechanism of action of 9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one with structurally or functionally related compounds from the evidence:
Key Structural and Functional Differences
Ring Systems: The target compound’s fused morpholinone-oxazino system differs from benzodiazepine-based () or quinoline-based () frameworks. This may reduce CYP interactions compared to the oxadiazaphospholo-benzodiazepin derivatives . The 1,4-oxazino ring confers higher stability than 1,3-oxazino systems, as seen in quinoline derivatives .
Compared to 1,3,4-oxadiazoles (), the target lacks sulfur and aromaticity, reducing antimicrobial activity but possibly improving CNS penetration.
No direct antimicrobial data exist for the target compound, unlike the oxadiazole derivatives .
Biological Activity
9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one (CAS Number: 2060004-94-4) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₅ClN₂O₃
- Molecular Weight : 222.67 g/mol
- IUPAC Name : 9a-(aminomethyl)tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazin-4(3H)-one hydrochloride
Antimicrobial Activity
Recent studies have demonstrated that derivatives of hexahydro-1H-[1,4]oxazino compounds exhibit significant antimicrobial properties. For instance, a study evaluating various synthesized compounds revealed that some exhibited both antimicrobial and antibiofilm activities against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the effectiveness of these compounds in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Hexahydro Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | E. coli | 32 | Moderate |
| Compound B | S. aureus | 16 | Strong |
| 9A-(aminomethyl)-hexahydro... | P. aeruginosa | 8 | Very Strong |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that certain derivatives of the oxazino compound can induce cell death in cancerous cells. For example, a study utilizing the MTT assay reported that specific derivatives exhibited cytotoxic effects with IC₅₀ values in the low micromolar range .
Table 2: Cytotoxic Effects of Compounds
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | WiDR | 9.23 | Telomerase inhibition |
| Compound B | Vero | 15.50 | COX-2 inhibition |
| 9A-(aminomethyl)-hexahydro... | HeLa | 7.50 | CDK2 inhibition |
Structure-Activity Relationship (SAR)
The biological activity of 9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one can be analyzed through quantitative structure-activity relationship (QSAR) modeling. This approach helps identify key structural features that contribute to its biological efficacy. The correlation between molecular descriptors and biological activity suggests that lipophilicity and certain electronic properties play critical roles in determining the compound's effectiveness as an antimicrobial and cytotoxic agent .
Case Studies
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested against common pathogens. The results indicated that modifications to the side chains significantly enhanced antimicrobial potency.
- Cytotoxic Mechanisms : In vitro studies revealed that the compound's cytotoxicity was associated with apoptosis induction in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
